molecular formula C7H7N3O2S B3333339 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid CAS No. 96356-16-0

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No. B3333339
CAS RN: 96356-16-0
M. Wt: 197.22 g/mol
InChI Key: UDLNUIGAQRAOOK-UHFFFAOYSA-N
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Description

“2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7N3O2S . It has a molecular weight of 197.22 . It is a derivative of imidazo[2,1-b][1,3,4]thiadiazole .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a new series of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea, benzothiazole, and 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and tested for in vitro anticancer activity on various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring linked to an imidazole ring . The InChI code for this compound is 1S/C7H7N3O2S/c1-3-5(6(11)12)10-7(8-3)13-4(2)9-10/h1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 48.9±0.5 cm3, and a molar volume of 115.8±7.0 cm3 . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 96 Å2, and its polarizability is 19.4±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Properties

“2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid” is a solid compound with a molecular weight of 197.22 . It has a melting point of 208-210 degrees Celsius .

Synthesis

This compound can be synthesized using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . This synthesis method is simple and efficient, and it can be activated under microwave (MW) conditions .

Anticancer Activity

A novel series of compounds, including “2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid”, were synthesized and screened for their anticancer activity . These compounds showed promising results in their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2, Capan-1, and Panc-1 .

DNA Cleavage Activities

The compound has been used in the synthesis of a novel series of 3-aryl-4 {6′- (6′′-substituted-coumarin-3′′-yl) imidazo thiadiazol-2′-yl}-sydnones . These synthesized compounds were screened for their DNA cleavage activities .

Pharmacological Parameters

The compound has been analyzed for pharmacological parameters such as toxicity, drug-likeliness, and drug score for oral bioavailability . This analysis is crucial in determining the potential of the compound for further development into a drug.

Antimicrobial Activity

While specific studies on the antimicrobial activity of “2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid” were not found in the search results, compounds with similar structures have been synthesized and tested for their antimicrobial activity . This suggests a potential area of research for this compound.

Future Directions

The anticancer activity of this compound and its derivatives suggests potential for future research . Further studies could focus on elucidating the mechanism of action, optimizing the structure for increased activity, and assessing the safety and efficacy in preclinical and clinical trials.

Mechanism of Action

Target of Action

It has been found to exhibit significant activity against certain cancer cell lines , suggesting that it may target proteins or pathways involved in cell growth and proliferation.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are areas of ongoing research.

Result of Action

The compound has been found to exhibit significant anticancer activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and proliferation.

properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)10-7(8-3)13-4(2)9-10/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLNUIGAQRAOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
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Reactant of Route 6
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

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